molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2840429
CAS No.: 1090529-96-6
M. Wt: 216.284
InChI Key: FQWXACGOQBEYKS-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridine ring attached to a cyclohexene ring via a carboxamide linkage. The molecular formula of this compound is C13H16N2O, and it has a molecular weight of 216.284 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions of these derivatives have also been explored, leading to the formation of substituted bicyclic lactone compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions, such as those involving NaBH4, yield hydroxymethyl derivatives.

    Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Bromination and epoxidation reactions are typically carried out using bromine (Br2) and peracids, respectively.

Major Products Formed

The major products formed from these reactions include hydroxymethyl derivatives and substituted bicyclic lactone compounds .

Scientific Research Applications

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex structures.

    Biology: It serves as a potential inhibitor for enzymes such as glycosidases, which are involved in numerous biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but differs in its overall molecular configuration.

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but have different substitution patterns and functional groups.

Uniqueness

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a pyridine ring and a cyclohexene ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXACGOQBEYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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